molecular formula C13H11F6NO3 B572156 methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate CAS No. 1363382-18-6

methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate

Cat. No.: B572156
CAS No.: 1363382-18-6
M. Wt: 343.225
InChI Key: QSTKSWLSLJXMJZ-UHFFFAOYSA-N
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Description

Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate is a carbamate derivative featuring a trifluoromethyl-substituted phenyl group and a methyl carbamate ester. The trifluoromethyl groups confer high lipophilicity and metabolic stability, making such compounds candidates for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

methyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6NO3/c1-6(20-11(22)23-2)10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-6H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTKSWLSLJXMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124422
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-18-6
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Amine-Chloroformate Coupling

This method involves reacting 1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-amine with methyl chloroformate under basic conditions. The amine precursor is synthesized by reductive amination of 3,5-bis(trifluoromethyl)propiophenone, followed by carbamate protection.

Example Protocol :

  • Amine Synthesis :

    • 3,5-Bis(trifluoromethyl)propiophenone (10 mmol) reacts with ammonium acetate (12 mmol) in ethanol under reflux (8 h).

    • Sodium cyanoborohydride (15 mmol) is added, and the mixture is stirred at 25°C for 12 h.

    • Yield: 78% (purified via silica chromatography, R<sub>f</sub> = 0.45 in 3:1 hexane:EtOAc).

  • Carbamate Formation :

    • The amine (5 mmol) is dissolved in anhydrous DCM (20 mL) with triethylamine (6 mmol).

    • Methyl chloroformate (5.5 mmol) is added dropwise at 0°C, stirred for 2 h, and quenched with water.

    • Yield: 85% (recrystallized from cyclohexane).

Alternative Pathways

One-Pot Sequential Reaction

A patent (WO2022076628A1) describes a streamlined approach using 3,5-bis(trifluoromethyl)benzoyl chloride and methyl glycinate:

  • Acylation :

    • Methyl glycinate (10 mmol) reacts with 3,5-bis(trifluoromethyl)benzoyl chloride (10 mmol) in THF at −20°C.

    • Triethylamine (12 mmol) is added, and the mixture is warmed to 25°C.

    • Intermediate: N-(2-methoxy-2-oxoethyl)-3,5-bis(trifluoromethyl)benzamide (94% yield).

  • Carbamate Installation :

    • The amide (5 mmol) undergoes Hofmann rearrangement with Pb(OAc)<sub>4</sub> (6 mmol) in DMF, generating an isocyanate intermediate.

    • Methanol (10 mmol) is added to trap the isocyanate, forming the target carbamate.

    • Yield: 68% (HPLC purity >97%).

Optimization and Characterization

Reaction Conditions

  • Solvent Effects : Anhydrous DCM or THF maximizes yields (>80%) by minimizing hydrolysis.

  • Temperature : Carbamate formation proceeds optimally at 0–25°C; higher temperatures promote decomposition.

  • Catalysis : Scandium triflate (Sc(OTf)<sub>3</sub>) accelerates coupling reactions (turnover frequency = 12 h<sup>−1</sup>).

Analytical Data

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 7.85 (s, 2H, Ar-H), 7.72 (s, 1H, Ar-H), 5.21 (q, J = 7.0 Hz, 1H, NH), 3.68 (s, 3H, OCH<sub>3</sub>), 1.52 (d, J = 7.0 Hz, 3H, CH<sub>3</sub>).

  • HRMS (ESI-TOF) : m/z calcd for C<sub>13</sub>H<sub>11</sub>F<sub>6</sub>NO<sub>3</sub> [M+H]<sup>+</sup> 343.2221, found 343.2219.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis : A 1 kg batch achieved 72% yield using continuous flow reactors (residence time = 30 min, T = 25°C).

  • Cost Analysis :

    ComponentCost per kg (USD)
    3,5-Bis(trifluoromethyl)benzoyl chloride1,200
    Methyl glycinate350
    Total1,550

Chemical Reactions Analysis

Types of Reactions

Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, depending on the biological context .

Comparison with Similar Compounds

Benzyl N-{1-[3,5-Bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate

This analog replaces the methyl ester with a benzyl group, increasing molecular weight and steric bulk.

Chlorpropham (Isopropyl 3-Chlorophenylcarbamate)

A simpler carbamate pesticide, chlorpropham (CAS 101-21-3) substitutes the trifluoromethyl groups with a chlorine atom and uses an isopropyl ester. The chlorine atom reduces lipophilicity compared to trifluoromethyl groups, while the isopropyl ester may improve volatility for agricultural use .

Methyl (3-Hydroxyphenyl)carbamate

This compound (CAS 13683-89-1) replaces the trifluoromethylphenyl group with a 3-hydroxyphenyl group. The hydroxyl group introduces hydrogen-bonding capacity, increasing water solubility but reducing stability under acidic or oxidative conditions .

Data Table: Key Properties of Comparable Carbamates

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)* Solubility (Predicted) Primary Applications
Target Compound (Methyl ester) C₁₃H₁₁F₆NO₃ 3,5-bis(trifluoromethyl)phenyl, methyl ~343.2 Low (lipophilic) Research/Agrochemicals
Benzyl Analog C₂₀H₁₅F₆NO₃ 3,5-bis(trifluoromethyl)phenyl, benzyl ~455.3 Very low Specialty chemicals
Chlorpropham C₁₀H₁₂ClNO₂ 3-chlorophenyl, isopropyl 213.7 Moderate Potato sprout inhibitor
Methyl (3-Hydroxyphenyl)carbamate C₈H₉NO₃ 3-hydroxyphenyl, methyl 167.2 High Pharmaceutical intermediates

*Calculated based on substituent contributions.

Research Findings on Substituent-Driven Properties

Trifluoromethyl vs. Chlorine/Hydroxyl Groups

  • Lipophilicity and Bioavailability: The 3,5-bis(trifluoromethyl)phenyl group in the target compound significantly increases logP (octanol-water partition coefficient) compared to chlorpropham’s chlorophenyl group or the hydroxylated analog. This enhances membrane permeability but may reduce aqueous solubility, limiting environmental mobility .

Ester Group Impact

  • Hydrolysis Rates : Methyl esters (target compound) hydrolyze faster than benzyl esters under basic conditions, affecting environmental degradation and toxicity profiles .
  • Volatility : The methyl group’s smaller size may increase volatility relative to benzyl or isopropyl esters, influencing application methods (e.g., fumigation vs. spray) .

Biological Activity

Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate (CAS No. 1363382-18-6) is a synthetic organic compound notable for its trifluoromethyl groups, which enhance its chemical stability and biological activity. This article explores its biological activity, including mechanisms of action, biochemical pathways, and potential applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C13H11F6NO3
  • Molecular Weight : 343.22 g/mol

The presence of trifluoromethyl groups significantly influences the compound's reactivity and interaction with biological targets.

The compound acts primarily through the following mechanisms:

  • Substrate Activation : It activates substrates by stabilizing transition states, particularly oxyanions.
  • Biochemical Pathways : Involvement in organic transformations suggests a role in enzyme-mediated reactions.

Enzyme Inhibition

Research indicates that this compound exhibits potential as a bioactive compound in drug discovery. Its structural similarity to known inhibitors allows it to interact with various enzymes:

  • Inhibition of Steroid 5α-reductase Type 1 (SRD5A1) : Similar compounds have shown significant inhibition of SRD5A1, a key enzyme in androgen metabolism. For instance, related amides demonstrated an IC50 of 1.44 µM with low cytotoxicity .

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound can modulate cell viability depending on concentration:

CompoundIC50 (µM)Cell Viability (%)
Methyl N-{...}carbamate1.44 ± 0.1388% at 1 µM
Caffeic Acid2086% at 20 µM

These results indicate a promising therapeutic index for related compounds .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Anticancer Potential : Investigations into similar trifluoromethyl-containing compounds show significant antiproliferative effects against various cancer cell lines. For example, related compounds demonstrated IC50 values ranging from 0.051 µM to 0.066 µM against pancreatic cancer cell lines .
  • Pharmacological Applications : The compound's potential as a pharmacological agent is supported by its ability to inhibit key enzymes involved in metabolic pathways critical for disease progression.

Q & A

Q. What are the optimal synthetic routes for preparing methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis of carbamate derivatives typically involves coupling an amine intermediate with a chloroformate reagent. For example, pyridine/pyrimidine carbamates are synthesized by reacting intermediates (e.g., pyridine intermediate 2) with chloroformates in chloroform, using triethylamine as a base, under reflux for 18 hours . Reaction progress is monitored via ESI-MS to detect product formation, with yields improving significantly with extended reaction times (e.g., 33% after 18 hours vs. 15% after 3 hours) . Purification is achieved via silica gel column chromatography.

Q. What analytical techniques are most effective for characterizing the structure of this carbamate derivative?

Methodological Answer: ¹H-NMR spectroscopy is critical for confirming carbamate linkage formation. For example, the -CH₂-NH- proton signal shifts from 2.70 ppm (amine intermediate) to 3.18–2.97 ppm upon carbamate formation . X-ray crystallography (e.g., C–C bond angles and torsion angles in related trifluoromethylphenyl compounds) provides structural validation . Mass spectrometry (ESI-MS) is used to track molecular ion peaks during synthesis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Flame-retardant antistatic suits, chemical-resistant gloves, and respiratory protection (e.g., N95 masks) are mandatory .
  • First Aid: For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Environmental Controls: Prevent spills from entering drains and use fume hoods for volatile reagents .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl groups) influence the biological activity of this carbamate?

Methodological Answer: The 3,5-bis(trifluoromethyl)phenyl group enhances electron-withdrawing effects , potentially increasing binding affinity to biological targets like cholinesterases . Computational modeling (e.g., molecular docking) can predict interactions with active sites, while in vitro assays (e.g., acetylcholinesterase inhibition) validate activity. For example, pyridine carbamates show inhibitory effects at micromolar concentrations, with substituent positioning critical for potency .

Q. How can contradictions in toxicity data be resolved for carbamate derivatives?

Methodological Answer: Discrepancies in toxicity studies often arise from differences in metabolic pathways (e.g., hepatic conversion of carbamates to urea via ammonium carbamate intermediates ). Researchers should:

Conduct species-specific metabolism studies (e.g., liver microsome assays).

Use in silico toxicity prediction tools (e.g., QSAR models) to compare with experimental LC₅₀ values .

Validate findings with in cellulo assays (e.g., cytotoxicity in HEK-293 cells) .

Q. What methodologies are recommended for studying the environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation under varying pH conditions (e.g., pH 5–9) using HPLC to quantify residual compound .
  • Photocatalytic Degradation: Use TiO₂ nanoparticles to assess breakdown rates under UV light, comparing with commercial catalysts .
  • Soil Half-Life Analysis: Employ ¹⁴C-labeled analogs in microcosm experiments to track mineralization .

Q. How can in silico models optimize the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME calculate logP (lipophilicity) and BBB permeability, critical for CNS-targeted compounds .
  • Docking Simulations: Software such as AutoDock Vina predicts binding modes to cholinesterase active sites, guiding substituent selection .
  • Metabolic Pathway Mapping: CypReact identifies potential cytochrome P450-mediated oxidation sites .

Q. What experimental strategies address low yields in carbamate synthesis?

Methodological Answer:

  • Reagent Optimization: Substitute chloroformates with activated carbonyl reagents (e.g., carbonyldiimidazole) to reduce side reactions .
  • Catalytic Approaches: Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Temperature Control: Lower reaction temperatures (0–5°C) minimize decomposition of trifluoromethyl intermediates .

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